1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS No.: 1114861-06-1
Cat. No.: VC5715282
Molecular Formula: C24H19ClN4OS
Molecular Weight: 446.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114861-06-1 |
|---|---|
| Molecular Formula | C24H19ClN4OS |
| Molecular Weight | 446.95 |
| IUPAC Name | 1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-((3-chlorobenzyl)thio)-4-phenethyl- triazolo[4,3-a]quinazolin-5(4H)-one, reflects its intricate structure:
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Core: A triazolo[4,3-a]quinazolin-5-one system, comprising a triazole ring fused to a quinazoline scaffold.
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Substituents:
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A phenethyl group (-CH₂CH₂C₆H₅) at position 4.
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A 3-chlorobenzylthio group (-S-CH₂C₆H₄Cl) at position 1.
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The molecular formula is C₂₄H₁₉ClN₄OS, with a molecular weight of 446.95 g/mol. The SMILES string (C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl) and InChI key (InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2) provide precise stereochemical details.
Physicochemical Properties
Key properties inferred from structural analogs include:
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Solubility: Likely low aqueous solubility due to hydrophobic aromatic and heterocyclic components.
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Stability: The triazole and quinazoline rings confer thermal and oxidative stability, as seen in related compounds .
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LogP: Estimated at ~4.2 (using PubChem data for analogous triazoloquinazolines ), suggesting moderate lipophilicity.
Table 1: Molecular Properties of 1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,] triazolo[4,3-a]quinazolin-5(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉ClN₄OS |
| Molecular Weight | 446.95 g/mol |
| CAS Number | 1114861-06-1 |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=... |
| Predicted LogP | 4.2 (estimated) |
Synthesis and Structural Modification
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous triazolo[4,3-a]quinazolin-5-ones are typically synthesized via:
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Cyclization of 2-hydrazinoquinazolinones: Reaction of 2-hydrazino-3-substituted quinazolin-4-ones with one-carbon donors (e.g., formic acid, triethyl orthoformate) .
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Thiofunctionalization: Introduction of thioether groups via alkylation of intermediate thiols. For this compound, 3-chlorobenzyl bromide may react with a triazoloquinazoline thiol precursor .
Hypothetical Pathway:
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Synthesize 2-hydrazino-3-phenethyl-3H-quinazolin-4-one from 4-phenethylaniline.
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Cyclize with carbon disulfide to form the triazole ring.
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Alkylate with 3-chlorobenzyl bromide to introduce the thioether group .
Structural Analogues and Activity Trends
Modifications at positions 1 and 4 significantly influence bioactivity:
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Position 1: Bulky substituents (e.g., 3-chlorobenzylthio) enhance receptor binding in H1-antihistamines .
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Position 4: Aromatic groups (e.g., phenethyl) improve metabolic stability and CNS penetration .
Table 2: Bioactivity of Selected Triazolo[4,3-a]quinazolin-5-ones
Challenges and Future Directions
Knowledge Gaps
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Experimental validation: No in vitro or in vivo data exist for this specific compound.
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Structure-Activity Relationships (SAR): The impact of the 3-chlorobenzylthio group on pharmacokinetics remains unclear.
Recommended Studies
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Screening assays: Evaluate H1-antihistamine, antimicrobial, and anticancer activity.
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ADMET profiling: Assess solubility, permeability, and metabolic stability.
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Crystallography: Resolve binding modes with histamine receptors or microbial enzymes.
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